

Application Notes and Protocols for (+)-Dimethyl L-tartrate Mediated Catalysis

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Compound of Interest

Compound Name: (+)-Dimethyl L-tartrate

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These application notes provide a comprehensive overview of the reaction conditions for asymmetric catalysis mediated by **(+)-Dimethyl L-tartrate** (DMT). The primary application detailed is the highly influential Sharpless asymmetric epoxidation, for which specific protocols and quantitative data are presented. While (+)-DMT is a versatile chiral building block, its direct use as a catalyst in other asymmetric transformations such as aldol condensations, cyclopropanations, and Diels-Alder reactions is less commonly documented in literature compared to its diethyl counterpart. However, a general protocol for catalyst screening is provided to guide researchers in the development of novel applications.

I. Asymmetric Epoxidation of Allylic Alcohols

The titanium-tartrate catalyzed asymmetric epoxidation, a Nobel Prize-winning reaction developed by K. Barry Sharpless, is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. **(+)-Dimethyl L-tartrate** can be used as the chiral ligand in this reaction, demonstrating high efficiency and enantioselectivity, comparable to the more commonly used (+)-diethyl L-tartrate.^[1]

The following tables summarize the reaction conditions and outcomes for the asymmetric epoxidation of allylic alcohols using **(+)-Dimethyl L-tartrate** and its derivatives as chiral ligands.

Table 1: Sharpless Asymmetric Epoxidation of Geraniol using **(+)-Dimethyl L-tartrate**^[1]

Substrate	Chiral Ligand	Catalyst		Solvant	Temp. (°C)	Time (h)	Yield (%)	ee (%)
		st	Oxidant					
Geranio I	(+)-Dimethyl L-tartrate	Ti(OiPr) ₄	t-BuOOH	CH ₂ Cl ₂	-20	Not Specified	>90	>95

Table 2: Homogeneous Enantioselective Epoxidation using Modified **(+)-Dimethyl L-tartrate** Ligands[2][3]

Allylic Alcohol Substrate	Chiral Ligand	Catalyst		Solvant	Temp. (°C)	Time (h)	Conversion (%)	ee (%)
		st	Oxidant					
(E)- α -phenylcinnamyl alcohol	Modified DMT Ligand 1	Ti(OiPr) ₄	t-BuOOH	CH ₂ Cl ₂	-20	48	>95	55
Geranio I	Modified DMT Ligand 1	Ti(OiPr) ₄	t-BuOOH	CH ₂ Cl ₂	-20	48	>95	40
Nerol	Modified DMT Ligand 1	Ti(OiPr) ₄	t-BuOOH	CH ₂ Cl ₂	-20	48	>95	35

Note: "Modified DMT Ligand 1" refers to a monosubstituted tartrate derivative synthesized from **(+)-Dimethyl L-tartrate**. The results indicate that while conversion is high, the enantiomeric excess can be moderate with such modifications.[2][3]

Protocol 1: Asymmetric Epoxidation of Geraniol using **(+)-Dimethyl L-tartrate** (Sharpless Protocol)[1]

This protocol is adapted from the original work of Katsuki and Sharpless.

Materials:

- Titanium(IV) isopropoxide ($Ti(OiPr)_4$)
- **(+)-Dimethyl L-tartrate** (DMT)
- Geraniol
- Anhydrous tert-butyl hydroperoxide (TBHP) in toluene or dichloromethane
- Anhydrous Dichloromethane (CH_2Cl_2)
- 3 \AA Molecular Sieves (activated)
- Aqueous solution of $FeSO_4$ (for quenching)
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with activated 3 \AA molecular sieves and anhydrous dichloromethane (CH_2Cl_2).
- The flask is cooled to -20 °C in a cooling bath.
- Titanium(IV) isopropoxide (1.0 eq) is added to the stirred suspension.
- **(+)-Dimethyl L-tartrate** (1.2 eq) is then added, and the mixture is stirred for 30 minutes at -20 °C, during which the solution should turn from colorless to a pale yellow.

- The substrate, geraniol (1.0 eq), is added to the catalyst mixture.
- Anhydrous tert-butyl hydroperoxide (1.5-2.0 eq) is added dropwise, maintaining the internal temperature below -15 °C.
- The reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of FeSO₄. The mixture is stirred vigorously for 10 minutes.
- The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired chiral epoxy alcohol.

Protocol 2: General Procedure for Homogeneous Asymmetric Epoxidation with Modified DMT Ligands[2][3]

This protocol is a general guideline for the use of modified **(+)-Dimethyl L-tartrate** derivatives in asymmetric epoxidation.

Materials:

- Titanium(IV) isopropoxide (Ti(OiPr)₄)
- Modified **(+)-Dimethyl L-tartrate** ligand
- Allylic alcohol substrate
- tert-Butyl hydroperoxide (TBHP) in decane
- Anhydrous Dichloromethane (CH₂Cl₂)
- 3Å Molecular Sieves (activated)

Procedure:

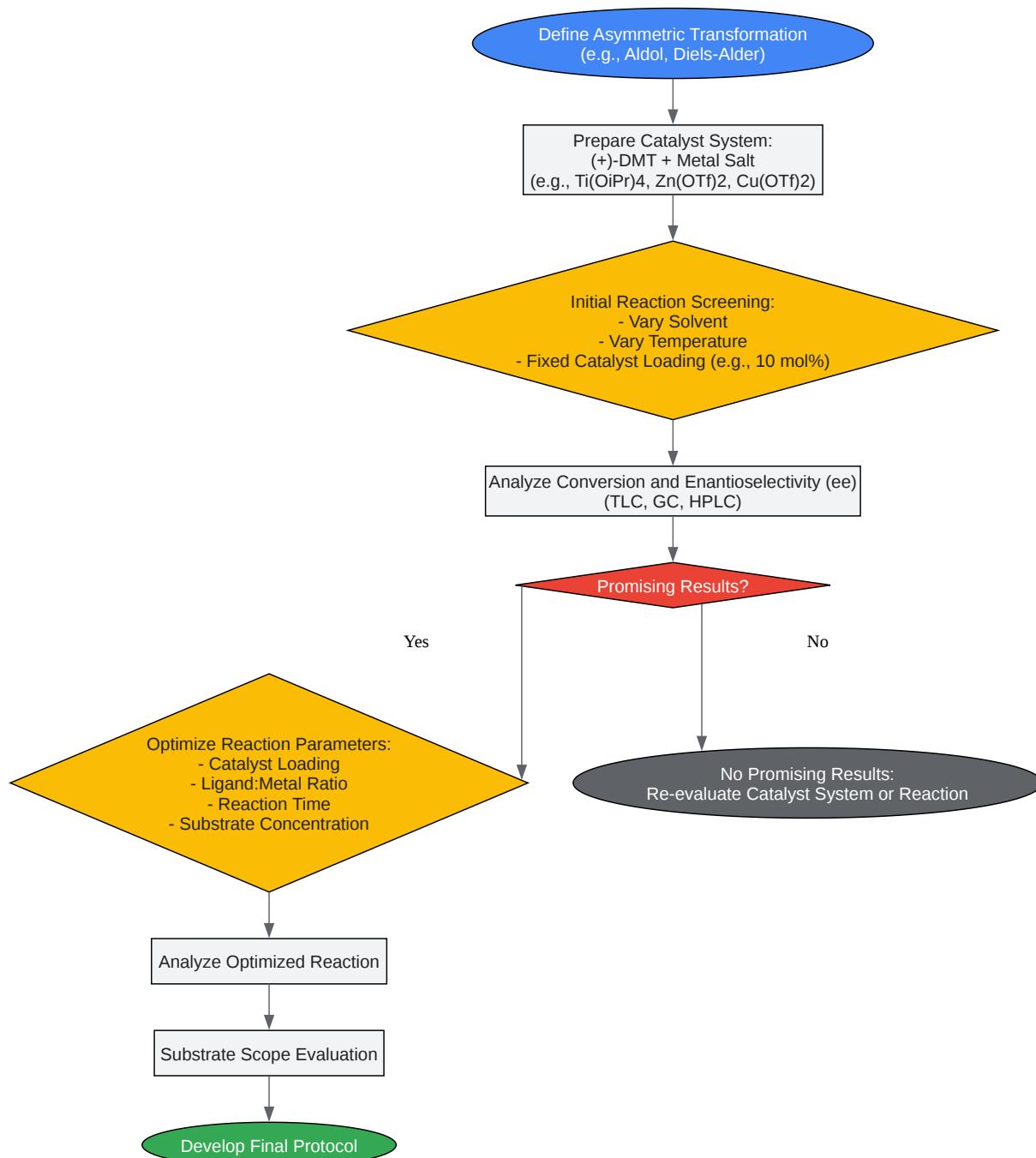
- To a stirred suspension of activated 3Å molecular sieves in anhydrous dichloromethane at -20 °C, add the modified **(+)-Dimethyl L-tartrate** ligand (0.2 eq).
- Add titanium(IV) isopropoxide (0.2 eq) and stir the mixture for 30 minutes at -20 °C.
- Add the allylic alcohol substrate (1.0 eq).
- Add tert-butyl hydroperoxide in decane (2.0 eq) and maintain the reaction at -20 °C.
- Monitor the reaction progress by gas chromatography (GC) or TLC.
- Upon completion, work-up the reaction as described in Protocol 1.

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Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.

II. General Approach for Other Asymmetric Reactions

While specific, optimized protocols for **(+)-Dimethyl L-tartrate** mediated aldol, cyclopropanation, or Diels-Alder reactions are not as prevalent in the literature, the following logical workflow can be applied to screen for catalytic activity and optimize reaction conditions.

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